Aminotadalafil

Catalog No.
S518646
CAS No.
385769-84-6
M.F
C21H18N4O4
M. Wt
390.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminotadalafil

CAS Number

385769-84-6

Product Name

Aminotadalafil

IUPAC Name

(2R,8R)-6-amino-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

Molecular Formula

C21H18N4O4

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C21H18N4O4/c22-24-9-18(26)25-15(21(24)27)8-13-12-3-1-2-4-14(12)23-19(13)20(25)11-5-6-16-17(7-11)29-10-28-16/h1-7,15,20,23H,8-10,22H2/t15-,20-/m1/s1

InChI Key

VUKJGAVIWMPOOJ-FOIQADDNSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Aminotadalafil

Canonical SMILES

C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N

Isomeric SMILES

C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N

The exact mass of the compound Aminotadalafil is 390.1328 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxoles - Benzodioxoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Aminotadalafil is a synthetic, unapproved analog of the phosphodiesterase type 5 (PDE5) inhibitor tadalafil, characterized by the substitution of an N-amino group in place of the N-methyl group on the piperazinedione ring. With a molecular formula of C21H18N4O4 and an exact mass of 390.1328, it exhibits potent PDE5 inhibitory activity comparable to approved therapeutics. In the commercial and scientific procurement landscape, Aminotadalafil is primarily sourced as a high-purity certified reference material (CRM) by forensic laboratories, regulatory bodies, and contract analytical organizations. Its procurement is essential for the targeted screening, quantification, and legal confirmation of undeclared adulterants in dietary supplements and complex herbal matrices, where it is frequently utilized by illicit manufacturers to evade standard regulatory detection frameworks [1].

Procuring generic tadalafil or other in-class PDE5 inhibitors as a substitute reference standard is analytically inviable for the detection and quantification of Aminotadalafil. The structural modification—specifically the primary N-amino group—fundamentally alters the molecule's exact mass, ionization efficiency, and chromatographic polarity. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, Aminotadalafil produces a distinct protonated precursor ion and unique product ions that do not overlap with tadalafil. Furthermore, the primary amine functionality introduces unique chemical reactivity, making it susceptible to condensation reactions with formulation excipients that tadalafil resists. Consequently, laboratories attempting to use tadalafil to calibrate retention times or Multiple Reaction Monitoring (MRM) transitions will suffer from critical false negatives when screening for Aminotadalafil adulteration [1].

Mass Spectrometric Differentiation for MRM Workflows

The definitive identification of Aminotadalafil relies on its unique mass spectrometric fragmentation pattern. Under positive electrospray ionization (ESI+), Aminotadalafil yields a protonated precursor ion [M+H]+ at m/z 391.1, which fragments to a primary diagnostic product ion at m/z 269.0. In contrast, the parent drug tadalafil exhibits a precursor at m/z 390.1 and a product ion at m/z 268.0. This +1 Da shift is directly attributable to the N-amino substitution on the piperazinedione ring [1].

Evidence DimensionProtonated Precursor [M+H]+ and Primary Product Ion (m/z)
Target Compound DataAminotadalafil: Precursor m/z 391.1; Product m/z 269.0
Comparator Or BaselineTadalafil: Precursor m/z 390.1; Product m/z 268.0
Quantified Difference+1 Da mass shift in both precursor and piperazinedione-derived product ions
ConditionsPositive electrospray ionization (ESI+) LC-MS/MS analysis of complex herbal matrices

Procuring the exact Aminotadalafil standard is mandatory for configuring accurate MRM transitions, preventing false negatives in targeted forensic adulterant screening.

Chromatographic Retention Shift Due to Polarity

The introduction of the polar N-amino group significantly alters the molecule's interaction with reversed-phase chromatographic stationary phases. In standard C18 gradient elution methods (e.g., using formic acid and acetonitrile), Aminotadalafil elutes earlier than tadalafil. Studies have demonstrated Aminotadalafil eluting at approximately 6.67 minutes, compared to 7.13 minutes for tadalafil under identical conditions[1].

Evidence DimensionReversed-Phase HPLC Retention Time
Target Compound DataAminotadalafil: ~6.67 minutes
Comparator Or BaselineTadalafil: ~7.13 minutes
Quantified Difference0.46-minute earlier elution time for Aminotadalafil
ConditionsReversed-phase C18 column, gradient elution (formic acid/acetonitrile)

The increased polarity shifts the retention time, requiring the exact reference standard to establish legally defensible chromatographic peak matching.

Excipient Reactivity and Condensation Product Formation

Unlike tadalafil, which is chemically stable due to its N-methyl group, the primary amine in Aminotadalafil is highly reactive toward aldehydes and ketones. When formulated in dietary supplements containing carbohydrate-derived excipients, Aminotadalafil readily forms condensation products (e.g., with hydroxymethylfurfural). These interaction products exhibit distinct analytical profiles, such as a +9 nm bathochromic shift in their UV spectra and altered retention times (e.g., shifting from 17.7 min to 20.3 min) [1].

Evidence DimensionChemical Reactivity in Formulations
Target Compound DataAminotadalafil: Forms condensation products yielding a +9 nm UV bathochromic shift
Comparator Or BaselineTadalafil: Chemically stable against aldehyde condensation
Quantified DifferenceFormation of novel secondary adducts specific to the N-amino modification
ConditionsAqueous/methanolic extraction from formulated dietary supplements containing carbohydrate-derived excipients

Analytical labs must procure Aminotadalafil to identify its unique degradation and condensation products, which serve as critical secondary markers of illicit adulteration.

Forensic LC-MS/MS Adulterant Screening

Aminotadalafil is the required reference standard for configuring Multiple Reaction Monitoring (MRM) transitions (m/z 391 -> 269) in high-throughput LC-MS/MS workflows. Regulatory and contract testing laboratories must procure this exact compound to legally confirm its presence in adulterated male enhancement supplements, as generic tadalafil cannot provide the necessary mass or retention time matching[1].

Degradant and Condensation Marker Profiling

Because Aminotadalafil's N-amino group reacts with common formulation excipients to form condensation products, analytical R&D teams use this standard to map degradation pathways. Procuring the pure compound allows labs to synthesize and characterize these secondary adducts, which are often used as alternative markers of adulteration when the parent compound has fully degraded in the matrix [1].

High-Throughput Ambient Ionization MS Validation

Customs and border control laboratories utilizing ambient ionization techniques, such as Direct Analysis in Real Time (DART-MS) or Wooden-Tip Electrospray Ionization (WT-ESI-MS), require Aminotadalafil to optimize extraction solvents and ionization parameters. The standard is necessary to ensure that the unique m/z 391 ion meets the sub-ppm limits of detection required for rapid, on-site screening of imported herbal products [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

390.13280507 Da

Monoisotopic Mass

390.13280507 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FY501QO030

Other CAS

385769-84-6

Wikipedia

Aminotadalafil

Dates

Last modified: 08-15-2023
1: Ulloa J, Sambrotta L, Redko F, Mazza ON, Garrido G, Becher EF, Muschietti L. Detection of a tadalafil analogue as an adulterant in a dietary supplement for erectile dysfunction. J Sex Med. 2015 Jan;12(1):152-7. doi: 10.1111/jsm.12759. Epub 2014 Nov 17. PubMed PMID: 25402198.
2: Tagami T, Aoyama A, Takeda A, Asada A, Doi T, Kajimura K, Sawabe Y. Simultaneous identification of 18 illegal adulterants in dietary supplements by using high-performance liquid chromatography-mass spectrometry. Shokuhin Eiseigaku Zasshi. 2014;55(1):34-40. PubMed PMID: 24598225.
3: Tagami T, Takeda A, Asada A, Aoyama A, Doi T, Kajimura K, Sawabe Y. Simultaneous identification of hydroxythiohomosildenafil, aminotadalafil, thiosildenafil, dimethylsildenafil, and thiodimethylsildenafil in dietary supplements using high-performance liquid chromatography-mass spectrometry. Shokuhin Eiseigaku Zasshi. 2013;54(3):232-6. PubMed PMID: 23863369.
4: Lee ES, Kim JW, Lee JH, Han KM, Cho S, Hwang I, Han SY, Chae K, Kim J. Identification of a new tadalafil analogue found in a dietary supplement. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2013;30(4):621-6. doi: 10.1080/19440049.2013.766766. Epub 2013 Feb 18. PubMed PMID: 23419124.
5: Häberli A, Girard P, Low MY, Ge X. Isolation and structure elucidation of an interaction product of aminotadalafil found in an illegal health food product. J Pharm Biomed Anal. 2010 Sep 21;53(1):24-8. doi: 10.1016/j.jpba.2010.03.008. Epub 2010 Mar 11. PubMed PMID: 20363087.
6: Hasegawa T, Saijo M, Ishii T, Nagata T, Haishima Y, Kawahara N, Goda Y. Structural elucidation of a tadalafil analogue found in a dietary supplement. Shokuhin Eiseigaku Zasshi. 2008 Aug;49(4):311-5. PubMed PMID: 18787317.
7: Gratz SR, Gamble BM, Flurer RA. Accurate mass measurement using Fourier transform ion cyclotron resonance mass spectrometry for structure elucidation of designer drug analogs of tadalafil, vardenafil and sildenafil in herbal and pharmaceutical matrices. Rapid Commun Mass Spectrom. 2006;20(15):2317-27. PubMed PMID: 16817245.

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